

The Discovery and Isolation of Gyromitrin from *Gyromitra esculenta*: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gyromitrin*

Cat. No.: B10753394

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gyromitrin, a volatile and heat-sensitive mycotoxin found in the ascomycete mushroom *Gyromitra esculenta*, commonly known as the false morel, has been the subject of toxicological and chemical research for decades. Its discovery in 1968 elucidated the cause of long-documented poisonings characterized by a range of symptoms from gastrointestinal distress to severe neurological and hepatic damage. This technical guide provides a comprehensive overview of the historical discovery, methods of isolation and detection, quantitative analysis, and the metabolic pathway of **gyromitrin**. Detailed experimental protocols for its extraction and analysis are presented, alongside a summary of its toxicological data. This document aims to serve as a key resource for professionals engaged in mycology, toxicology, and natural product chemistry.

Introduction

The fungus *Gyromitra esculenta*, despite its specific epithet "esculenta" meaning edible, is responsible for numerous cases of poisoning, some of which have been fatal.[1] For over a century, the toxic principle of this mushroom remained elusive, with inconsistent effects observed among individuals who consumed it.[2][3] This variability was often attributed to individual sensitivity or preparation methods. In 1968, German scientists List and Luft successfully isolated and identified the primary toxic compound as N-methyl-N-formylhydrazine, which they named **gyromitrin**. [2] This discovery was a pivotal moment in

mycotoxicology, paving the way for a deeper understanding of its mechanism of action and the development of analytical methods for its detection.

Gyromitrin itself is a prodrug, which upon ingestion is hydrolyzed into the highly toxic metabolite monomethylhydrazine (MMH).^{[2][4]} This guide will delve into the scientific journey of **gyromitrin**, from its initial discovery to modern analytical techniques for its isolation and quantification.

Discovery and Historical Context

Prior to the identification of **gyromitrin**, the toxicity of *Gyromitra esculenta* was a perplexing issue. In 1885, a substance named "helvellic acid" was erroneously proposed as the toxic agent.^[2] The inconsistent nature of poisonings, where some individuals could consume the mushroom without ill effect while others experienced severe symptoms from the same batch, complicated early investigations.^{[2][3]}

The breakthrough came in 1968 when List and Luft isolated the volatile, water-soluble hydrazine compound, **gyromitrin**.^[2] Their work revealed that each kilogram of fresh *Gyromitra esculenta* contained approximately 1.2 to 1.6 grams of the toxin.^[2] This discovery provided a chemical basis for the observed toxicity and explained why methods like boiling and drying, which can volatilize or hydrolyze the compound, could reduce the mushroom's poisonous effects.^{[4][5]}

Physicochemical Properties and Quantitative Data

Gyromitrin (IUPAC name: N'-Ethylidene-N-methylformohydrazide) is a colorless, volatile liquid with a boiling point of 143 °C.^{[2][6]} It is soluble in water, which facilitates its removal through proper cooking methods.^{[2][5]} The key physicochemical and toxicological data for **gyromitrin** and its metabolites are summarized in the tables below.

Compound	CAS Number	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)
Gyromitrin	16568-02-8	C ₄ H ₈ N ₂ O	100.121	143
N-methyl-N-formylhydrazine (MFH)	758-17-8	C ₂ H ₆ N ₂ O	74.08	-
Monomethylhydrazine (MMH)	60-34-4	CH ₆ N ₂	46.07	87.5

Table 1:
Physicochemical
Properties of
Gyromitrin and
its Metabolites.

Compound	Test Organism	LD ₅₀ (mg/kg)	Route of Administration
Gyromitrin	Mouse	244[2], 344[7]	Oral
Gyromitrin	Rat	320[7]	Oral
Gyromitrin	Rabbit	50-70[2][7]	Oral
N-methyl-N-formylhydrazine (MFH)	Mouse	118[7]	Oral
N-methyl-N-formylhydrazine (MFH)	Rat	400[7]	Oral
Monomethylhydrazine (MMH)	Human (estimated)	1.6-4.8 (children), 4.8-8 (adults)[2]	Oral

Table 2: Acute Toxicity Data (LD₅₀) of Gyromitrin and its Metabolites.

Mushroom State	Gyromitrin Content	Reference
Fresh (wet weight)	40 - 732 mg/kg	[8]
Fresh (wet weight)	1200 - 1600 mg/kg	[2]
Dried	0.05% - 0.3%	[7]
Dried	0.05% - 0.5%	[8]

Table 3: Gyromitrin Content in *Gyromitra esculenta*.

Experimental Protocols: Isolation and Detection

The isolation and detection of **gyromitrin** have evolved from classical chemical methods to highly sensitive chromatographic techniques.

Extraction of Gyromitrin from *Gyromitra esculenta*

This protocol is based on modern liquid-liquid extraction techniques suitable for subsequent analysis by LC-MS/MS.[8]

Materials:

- Fresh or dried *Gyromitra esculenta* samples
- Deionized water
- Acetonitrile
- Sodium chloride
- Magnesium sulfate
- Homogenizer (e.g., SPEX 2000 Geno grinder)
- Centrifuge
- 50 mL polypropylene centrifuge tubes
- Syringe filters (0.22 µm)

Procedure:

- Weigh 5 g of homogenized mushroom sample into a 50 mL centrifuge tube.
- Add 10 mL of deionized water and vortex for 30 seconds.
- Add 10 mL of acetonitrile and homogenize using a Geno grinder at 2,000 strokes/min for 10 minutes.
- Add 2 g of sodium chloride and 2 g of anhydrous magnesium sulfate to the tube.

- Cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at 4,000 rpm for 5 minutes to separate the layers.
- The upper acetonitrile layer contains the extracted **gyromitrin**.
- Carefully transfer the acetonitrile layer to a clean tube.
- Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis.

Detection and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current method of choice for the sensitive and specific quantification of **gyromitrin**.

Instrumentation:

- LC-MS/MS system (e.g., Agilent 1200 series HPLC coupled to an AB Sciex 4000 QTRAP mass spectrometer)
- C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)

LC Conditions:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate **gyromitrin** from matrix components.
- Flow Rate: 0.8 mL/min
- Injection Volume: 10 µL

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Precursor Ion (Q1): m/z 101

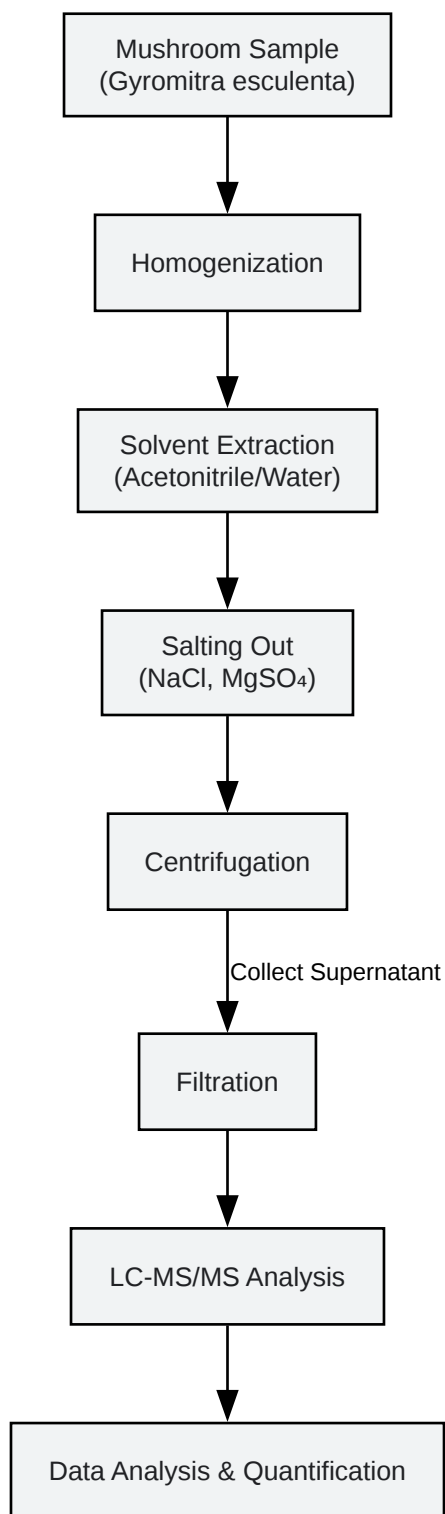
- Product Ions (Q3): m/z 60 (quantification), m/z 73 (confirmation), m/z 58 (additional confirmation)[8]

Quantification:

- A calibration curve is constructed using matrix-matched standards.
- The concentration of **gyromitrin** in the sample is determined by comparing the peak area of the quantification ion to the calibration curve.

Visualization of Workflows and Pathways

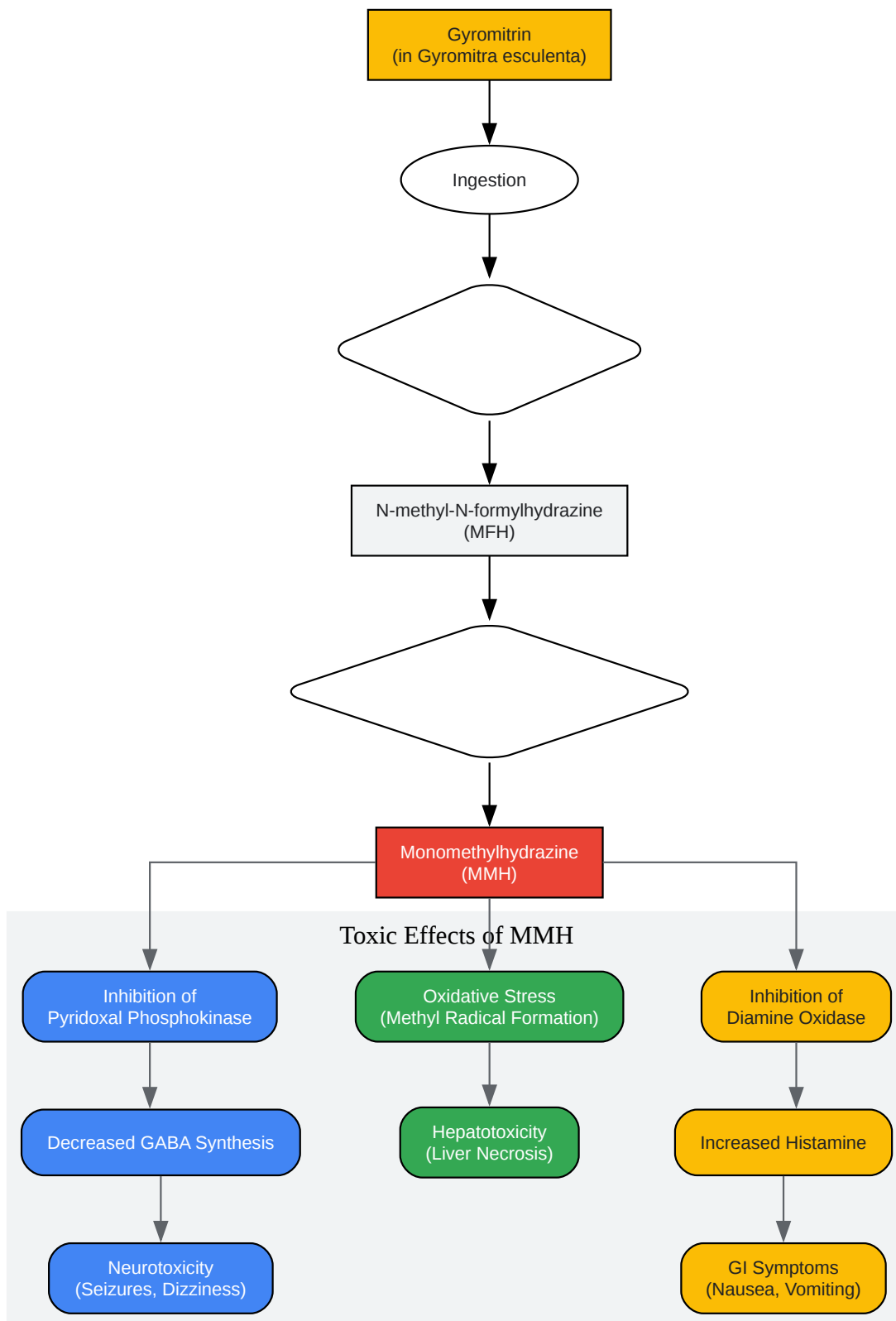
Experimental Workflow for Gyromitrin Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for the extraction and analysis of **gyromitrin**.

Metabolic Pathway of Gyromitrin Toxicity



[Click to download full resolution via product page](#)

Caption: Metabolic activation and toxicity pathways of **gyromitrin**.

Mechanism of Toxicity

The toxicity of *Gyromitra esculenta* is not due to **gyromitrin** itself, but rather its hydrolysis and metabolic products.[2]

- **Hydrolysis:** Upon ingestion, the acidic environment of the stomach hydrolyzes **gyromitrin** into N-methyl-N-formylhydrazine (MFH).[1][9]
- **Metabolism:** MFH is then metabolized in the liver, primarily by the cytochrome P450 enzyme system, to form the highly reactive and toxic compound monomethylhydrazine (MMH).[1][2]
- **Inhibition of Vitamin B6:** MMH interferes with the action of vitamin B6 (pyridoxine) by inhibiting the enzyme pyridoxal phosphokinase.[1][9] This enzyme is crucial for converting pyridoxine into its active form, pyridoxal 5-phosphate, a vital cofactor in numerous enzymatic reactions, including the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). [9] Reduced GABA levels in the central nervous system can lead to the neurological symptoms observed in **gyromitrin** poisoning, such as seizures and convulsions.[1]
- **Hepatotoxicity:** The metabolism of MMH also generates reactive methyl radicals, which cause oxidative stress and lead to liver cell necrosis.[2] This accounts for the jaundice and severe liver damage seen in serious poisoning cases.
- **Gastrointestinal Effects:** MMH is also an inhibitor of the enzyme diamine oxidase, which leads to an increase in histamine levels, resulting in headaches, nausea, vomiting, and abdominal pain.[2]

Conclusion

The discovery and characterization of **gyromitrin** from *Gyromitra esculenta* represent a significant advancement in the field of mycotoxicology. Understanding its chemical nature, mechanism of toxicity, and the development of sensitive analytical methods are crucial for public health and food safety. This guide provides a foundational resource for researchers and professionals, summarizing the key scientific data and methodologies related to this potent mycotoxin. Further research into the distribution of **gyromitrin** in other fungal species and the development of rapid detection methods remain important areas of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 2. Gyromitrin - Wikipedia [en.wikipedia.org]
- 3. fungimag.com [fungimag.com]
- 4. Gyromitra esculenta - Wikipedia [en.wikipedia.org]
- 5. ruokavirasto.fi [ruokavirasto.fi]
- 6. biosynth.com [biosynth.com]
- 7. mmsl.cz [mmsl.cz]
- 8. fda.gov [fda.gov]
- 9. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Isolation of Gyromitrin from Gyromitra esculenta: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10753394#discovery-and-isolation-of-gyromitrin-from-gyromitra-esculenta>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com